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Introduction: The Enduring Significance of
Pentasubstituted Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, particularly within the realms of

medicinal chemistry and materials science. Its unique electronic properties and ability to

engage in hydrogen bonding make it a privileged structure in a vast array of bioactive

molecules and functional materials. The precise control over the substitution pattern on the

pyridine ring is paramount for fine-tuning the desired physicochemical and biological properties.

Among the various substituted pyridines, the pentasubstituted variants represent a class of

molecules with the highest degree of structural complexity and functional diversity. The ability

to strategically introduce five different substituents onto the pyridine core opens up unparalleled

opportunities for modulating molecular architecture and exploring novel chemical space. This

guide provides an in-depth exploration of the key synthetic strategies for accessing these

intricate molecules, offering both the underlying chemical principles and detailed, field-proven

protocols for their synthesis.

Strategic Approaches to the Synthesis of
Pentasubstituted Pyridines
The construction of a fully substituted pyridine ring can be broadly categorized into two main

approaches: the de novo synthesis of the pyridine core from acyclic precursors and the

functionalization of a pre-existing pyridine ring. This guide will delve into the most robust and
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versatile methodologies within these categories, with a focus on transition-metal-catalyzed

cycloadditions, multicomponent domino reactions, and sequential C-H functionalization.

I. De Novo Synthesis via Transition-Metal-Catalyzed
[2+2+2] Cycloaddition
The [2+2+2] cycloaddition reaction, particularly when catalyzed by transition metals such as

cobalt and rhodium, stands out as a highly convergent and atom-economical strategy for the

synthesis of polysubstituted pyridines. This powerful transformation allows for the rapid

assembly of the pyridine core from two alkyne molecules and a nitrile, offering a direct entry to

a wide range of substitution patterns.

Causality in Experimental Choices
The choice of the transition metal catalyst and its ligand system is critical in directing the

regioselectivity and efficiency of the cycloaddition. Cobalt catalysts are often favored due to

their cost-effectiveness and unique reactivity.[1][2][3] Rhodium catalysts, while more expensive,

can offer superior activity and selectivity for certain substrates.[4][5][6] The use of

unsymmetrical diynes in combination with a nitrile allows for the construction of pyridines with

four of the five substituents being introduced in a single step. The fifth substituent is provided

by the nitrile component.

Reaction Mechanism: A Catalytic Dance of Unsaturation
The generally accepted mechanism for the cobalt-catalyzed [2+2+2] cycloaddition begins with

the reduction of the cobalt(II) precatalyst to a catalytically active cobalt(0) or cobalt(I) species.

This is followed by the oxidative coupling of two alkyne molecules to form a

cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile into

the metallacycle forms a seven-membered cobaltazacycloheptatriene. Reductive elimination

from this intermediate releases the pentasubstituted pyridine product and regenerates the

active cobalt catalyst, thus completing the catalytic cycle.[3][7]
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Figure 1: Generalized catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a
Pentasubstituted Pyridine
This protocol is adapted from a reported gram-scale synthesis of an α-trifluoromethylated

pyridine derivative.[1]

Materials:

p-Bromobenzonitrile

1,1,1-Trifluoro-5-phenyl-2,4-pentadiyne

Cobalt(II) chloride-1,10-phenanthroline complex (CoCl₂(phen))

Zinc dust (Zn)

Zinc bromide (ZnBr₂)

1,2-Dichloroethane (DCE), anhydrous
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Procedure:

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add p-

bromobenzonitrile (1.00 g, 5.50 mmol), trifluoromethylated diyne (1.90 g, 8.25 mmol, 1.5

equiv), CoCl₂(phen) (3 mol%), zinc dust (10 mol%), and zinc bromide (10 mol%).

Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.5 M).

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of celite to remove insoluble materials, washing the pad with

additional DCE.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired pentasubstituted

pyridine.

Table 1: Scope of Cobalt-Catalyzed [2+2+2] Cycloaddition for Pentasubstituted Pyridine

Synthesis[1]
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Entry Nitrile Diyne Product Yield (%)

1 Benzonitrile

1,1,1-Trifluoro-5-

phenyl-2,4-

pentadiyne

2-Phenyl-3,6-

bis(trifluoromethy

l)-4,5-

diphenylpyridine

95

2

4-

Methoxybenzonit

rile

1,1,1-Trifluoro-5-

phenyl-2,4-

pentadiyne

2-(4-

Methoxyphenyl)-

3,6-

bis(trifluoromethy

l)-4,5-

diphenylpyridine

92

3

4-

Chlorobenzonitril

e

1,1,1-Trifluoro-5-

phenyl-2,4-

pentadiyne

2-(4-

Chlorophenyl)-3,

6-

bis(trifluoromethy

l)-4,5-

diphenylpyridine

88

4 Acetonitrile

1,1,1-Trifluoro-5-

phenyl-2,4-

pentadiyne

2-Methyl-3,6-

bis(trifluoromethy

l)-4,5-

diphenylpyridine

85

II. Multicomponent and Domino Reactions: The
Power of One-Pot Synthesis
Multicomponent reactions (MCRs) and domino reactions offer a highly efficient and convergent

approach to complex molecules by combining three or more starting materials in a single

synthetic operation.[8][9] These reactions are particularly attractive for their operational

simplicity, high atom economy, and the ability to rapidly generate molecular diversity. The use

of nanocatalysts in these transformations has emerged as a key strategy to enhance reaction

rates, improve yields, and facilitate catalyst recovery and reuse.[3][10]
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The selection of starting materials in MCRs for pyridine synthesis is guided by the desired

substitution pattern on the final product. Typically, a combination of an active methylene

compound, an aldehyde, and an ammonia source is employed. The catalyst, often a magnetic

nanoparticle-supported acid or base, plays a crucial role in promoting the sequential bond-

forming events.[3] Solvent-free conditions, often in conjunction with microwave irradiation, can

significantly accelerate these reactions and contribute to a greener synthetic process.[2][9]

Reaction Mechanism: A Cascade of Bond Formations
The mechanism of a multicomponent synthesis of a pentasubstituted pyridine often involves a

complex cascade of reactions. For instance, a plausible pathway for a nano-Fe₃O₄-supported

hydrogensulfate ionic liquid-catalyzed reaction involves the initial formation of an enamine from

an active methylene compound and ammonium acetate. Concurrently, the aldehyde condenses

with another equivalent of the active methylene compound to form a Knoevenagel adduct. A

subsequent Michael addition between the enamine and the Knoevenagel adduct, followed by

cyclization and aromatization, leads to the final pyridine product.
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Figure 2: Generalized pathway for a multicomponent synthesis of a pentasubstituted pyridine.

Experimental Protocol: Nano-Fe₃O₄-Catalyzed One-Pot
Synthesis of a Polysubstituted Pyridine
This protocol is based on the use of a nano-Fe₃O₄-supported hydrogensulfate ionic liquid

catalyst for the synthesis of 2,4,6-triarylpyridines, which can be extended to pentasubstituted

analogs with appropriate starting materials.[3]

Materials:
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Aromatic aldehyde (e.g., benzaldehyde)

Acetophenone derivative (2 equivalents)

Ammonium acetate

Nano-Fe₃O₄-supported hydrogensulfate ionic liquid catalyst

Ethanol (for work-up)

Procedure:

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the acetophenone

derivative (2 mmol), and ammonium acetate (1.5 mmol).

Add the nano-Fe₃O₄-supported hydrogensulfate ionic liquid catalyst (e.g., 0.02 g).

Heat the reaction mixture under solvent-free conditions at a specified temperature (e.g., 120

°C) for the required time (e.g., 1-2 hours).

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

Add ethanol to the reaction mixture and stir for a few minutes.

Separate the magnetic nanocatalyst using an external magnet.

Decant the ethanolic solution and wash the catalyst with ethanol.

Combine the ethanolic solutions and remove the solvent under reduced pressure.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

polysubstituted pyridine.

Table 2: Examples of Multicomponent Synthesis of Polysubstituted Pyridines[3]
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Entry Aldehyde Ketone Product Yield (%)

1 Benzaldehyde Acetophenone
2,4,6-

Triphenylpyridine
95

2

4-

Chlorobenzaldeh

yde

Acetophenone

4-(4-

Chlorophenyl)-2,

6-

diphenylpyridine

92

3

4-

Nitrobenzaldehy

de

4'-

Methylacetophen

one

4-(4-

Nitrophenyl)-2,6-

bis(4-

methylphenyl)pyr

idine

90

4 Benzaldehyde Indan-1-one

2,4-Diphenyl-5H-

indeno[1,2-

b]pyridine

88

III. Sequential C-H Functionalization: Building
Complexity on the Pyridine Core
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical

strategy for the synthesis of complex organic molecules.[6] While the de novo synthesis of

pyridines provides a direct route to certain substitution patterns, the sequential C-H

functionalization of a simple pyridine starting material offers a flexible and modular approach to

access a diverse range of pentasubstituted derivatives. This strategy allows for the late-stage

introduction of functional groups, which is particularly valuable in drug discovery and

development.[11]

Causality in Experimental Choices
The regioselectivity of C-H functionalization on the pyridine ring is governed by the electronic

nature of the pyridine itself and the choice of the catalytic system. The pyridine nitrogen atom

deactivates the ring towards electrophilic substitution and directs metallation to the C2 and C6

positions. To achieve functionalization at other positions (C3, C4, and C5), various strategies

have been developed, including the use of directing groups, temporary dearomatization, and
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the exploitation of the inherent electronic properties of substituted pyridines.[4] Transition

metals like palladium, rhodium, and iridium are commonly employed to catalyze these

transformations.

Reaction Mechanism: A Stepwise Approach to Full
Substitution
Achieving pentasubstitution via C-H functionalization requires a series of sequential and

regioselective reactions. A hypothetical, yet plausible, sequence could involve:

C2/C6 Functionalization: Directed metallation-cross coupling or Minisci-type radical

substitution.

C4 Functionalization: Transition-metal-catalyzed C-H activation, often facilitated by a

directing group or by exploiting the electronic bias of a pre-functionalized pyridine.

C3/C5 Functionalization: This is often the most challenging and may require more

specialized methods, such as temporary dearomatization-rearomatization strategies or the

use of pre-installed activating or directing groups.
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Sequential C-H Functionalization Workflow
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Figure 3: A conceptual workflow for the sequential C-H functionalization of pyridine.

Experimental Protocol: Palladium-Catalyzed C-H
Arylation of a Substituted Pyridine
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This protocol provides a general procedure for the C-H arylation of an electron-deficient

pyridine, which represents a single step in a potential multi-step sequence towards a

pentasubstituted pyridine.[12]

Materials:

Substituted pyridine (e.g., 3-fluoropyridine)

Aryl bromide (e.g., bromobenzene)

Palladium(II) acetate (Pd(OAc)₂)

[P(n-Bu)Ad₂H]I (Adamantyl-containing phosphonium salt ligand)

Pivalic acid

Silver(I) carbonate (Ag₂CO₃)

Cesium carbonate (Cs₂CO₃)

Toluene, anhydrous

Procedure:

To an oven-dried Schlenk tube, add Pd(OAc)₂ (5.0 mol %), [P(n-Bu)Ad₂H]I (7.5 mol %),

Ag₂CO₃ (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

Evacuate and backfill the tube with an inert gas (e.g., argon).

Add the substituted pyridine (1.0 equiv), the aryl bromide (1.5 equiv), pivalic acid (0.3 equiv),

and anhydrous toluene via syringe.

Seal the tube and heat the reaction mixture at 120 °C for 22-24 hours.

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g.,

ethyl acetate) and filter through a pad of celite.

Wash the filter cake with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the arylated

pyridine.

Table 3: Regioselective C-H Arylation of Substituted Pyridines[12]

Entry
Pyridine
Substrate

Arylating
Agent

Product
Position of
Arylation

Yield (%)

1
3-

Nitropyridine

Bromobenze

ne

3-Nitro-5-

phenylpyridin

e

C5 85

2

3-

Cyanopyridin

e

4-

Bromotoluen

e

3-Cyano-5-

(p-

tolyl)pyridine

C5 78

3

3-

Fluoropyridin

e

Bromobenze

ne

3-Fluoro-4-

phenylpyridin

e

C4 75

4

4-

Chloropyridin

e

Bromobenze

ne

4-Chloro-3-

phenylpyridin

e

C3 68

Conclusion and Future Outlook
The synthesis of functionalized pentasubstituted pyridines remains a vibrant and challenging

area of research. The methodologies presented in this guide—transition-metal-catalyzed

[2+2+2] cycloadditions, multicomponent and domino reactions, and sequential C-H

functionalization—represent the state-of-the-art in accessing these complex and valuable

molecules. Each strategy offers distinct advantages in terms of convergency, modularity, and

functional group tolerance. The continued development of novel catalysts, particularly those

based on earth-abundant metals and nanomaterials, will undoubtedly lead to even more

efficient and sustainable synthetic routes. Furthermore, the advancement of site-selective C-H

functionalization techniques holds the promise of unprecedented control over the molecular
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architecture of pentasubstituted pyridines, paving the way for the discovery of new therapeutic

agents and advanced materials.

References
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, R. J. Linderman,
K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, "Key green
chemistry research areas—a perspective from pharmaceutical manufacturers," Green
Chemistry, vol. 9, no. 5, pp. 411-420, 2007. [Link]
J. A. Varela and C. Saá, "The [2+2+2] Cycloaddition Reaction in Organic Synthesis,"
Chemical Reviews, vol. 103, no. 9, pp. 3787-3801, 2003. [Link]
D. A. Colby, R. G. Bergman, and J. A. Ellman, "Rhodium-Catalyzed C-C Bond Formation via
Heteroatom-Directed C-H Bond Activation," Chemical Reviews, vol. 110, no. 2, pp. 624-655,
2010. [Link]
A. Roglans, A. Pla-Quintana, and M. Solà, "Mechanistic Studies of Transition-Metal-
Catalyzed [2 + 2 + 2] Cycloaddition Reactions," Chemical Reviews, vol. 121, no. 3, pp. 1894-
1979, 2021. [Link]
L. Ackermann, "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond
Functionalization: Mechanism and Scope," Chemical Reviews, vol. 111, no. 3, pp. 1315-
1345, 2011. [Link]
T. Kumon, S. Yamada, T. Agou, and T. Konno, "Practical Synthesis of α-Trifluoromethylated
Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using
Trifluoromethylated Diynes with Nitriles," ACS Omega, vol. 6, no. 8, pp. 5486-5495, 2021.
[Link]
C.-S. Wang, Q. Sun, F. García, C. Wang, and N. Yoshikai, "Cobalt-Catalyzed Intermolecular
[2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their
Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics," Journal of
the American Chemical Society, vol. 140, no. 4, pp. 1515-1524, 2018. [Link]
H. Alinezhad, F. Selahvarzi, and M. Tajbakhsh, "Nano Fe3O4–Supported, Hydrogensulfate
Ionic Liquid–Catalyzed, One-Pot Synthesis of Polysubstituted Pyridines," Synthetic
Communications, vol. 44, no. 13, pp. 1861-1871, 2014. [Link]
M. Hapke, "Cobalt-Catalyzed [2+2+2]-Cycloadditions," in Cobalt Catalysis in Organic
Synthesis, ed. M. Hapke, M. G. Organ, Wiley-VCH, 2018, pp. 1-38. [Link]
J. Barluenga, M. Ferrero, and F. Palacios, "Synthesis of Pentasubstituted Pyridines.
Cycloadditions of N-Vinyl Heterocumulenes with 1-(N,N-Diethylamino)prop-1-yne," The
Journal of Organic Chemistry, vol. 61, no. 13, pp. 4521-4527, 1996. [Link]
S. Maity, A. Bera, A. Bhattacharjya, and P. Maity, "C–H functionalization of pyridines,"
Organic & Biomolecular Chemistry, vol. 21, no. 28, pp. 5671-5690, 2023. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T. J. Donohoe, C. R. Jones, and L. C. A. Barbosa, "Total Synthesis of (±)-Streptonigrin: De
Novo Construction of a Pentasubstituted Pyridine using Ring-Closing Metathesis," Journal of
the American Chemical Society, vol. 133, no. 41, pp. 16418-16421, 2011. [Link]
A. V. Gulevich, A. S. Dudnik, N. Chernyak, and V. Gevorgyan, "Transition Metal-Mediated
Synthesis of Monocyclic Aromatic Heterocycles," Chemical Reviews, vol. 113, no. 5, pp.
3084-3213, 2013. [Link]
M. Movassaghi and M. D. Hill, "Direct Synthesis of Pyridine Derivatives," Journal of the
American Chemical Society, vol. 129, no. 33, pp. 10096-10097, 2007. [Link]
S. Chakraborty and A. T. Biju, "Directing Group-Free Regioselective meta-C-H
Functionalization of Pyridines," Angewandte Chemie International Edition, vol. 62, no. 18, p.
e202300049, 2023. [Link]
C.-S. Wang, Q. Sun, F. García, C. Wang, and N.
X. Chen, Y. Wang, C. Zhu, and G. Huang, "New multicomponent cyclization: domino
synthesis of pentasubstituted pyridines under solvent-free conditions," Organic &
Biomolecular Chemistry, vol. 9, no. 11, pp. 4025-4028, 2011. [Link]
A. Shaabani, R. Ghadari, S. Ghasemi, and A. H. Rezayan, "Fe3O4 (iron oxide)-supported
nanocatalysts: synthesis, characterization and applications in coupling reactions," Green
Chemistry, vol. 16, no. 3, pp. 1047-1073, 2014. [Link]
D.-G. Yu, F. de Azambuja, and F. Daugulis, "C–H Arylation of Pyridines: High Regioselectivity
as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring,"
Angewandte Chemie International Edition, vol. 50, no. 44, pp. 10375-10378, 2011. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account
[mdpi.com]

2. New multicomponent cyclization: domino synthesis of pentasubstituted pyridines under
solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b1593312?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/27/4/1332
https://www.mdpi.com/1420-3049/27/4/1332
https://pubmed.ncbi.nlm.nih.gov/21523293/
https://pubmed.ncbi.nlm.nih.gov/21523293/
https://www.researchgate.net/publication/276100612_The_synthesis_of_polysubstituted_pyridines_using_nano_Fe3O4_supported_hydrogensulfate_ionic_liquid
https://www.researchgate.net/figure/Strategies-for-pyridine-C-H-functionalization-A-Common-strategies-on-different-sites_fig1_369914562
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting
the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing)
[pubs.rsc.org]

6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

7. mdpi.com [mdpi.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Fe3O4 (iron oxide)-supported nanocatalysts: synthesis, characterization and applications
in coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

11. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via
Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Synthetic Routes to
Functionalized Pentasubstituted Pyridines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593312#synthetic-route-to-functionalized-
pentasubstituted-pyridines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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